Ethyl(4-methylpent-1-yn-3-yl)amine

Description

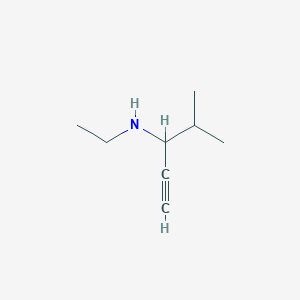

Ethyl(4-methylpent-1-yn-3-yl)amine is a secondary amine characterized by an ethyl group attached to the nitrogen atom and a branched alkyne substituent, 4-methylpent-1-yn-3-yl. Its structure can be represented as CH≡C–CH(CH₃)–CH₂–NH–CH₂CH₃, combining an alkyne functional group with a methyl branch at the third carbon of the pentynyl chain.

The alkyne group introduces rigidity and electron-deficient characteristics, which may influence its chemical behavior compared to purely alkyl-substituted amines. Naming conventions for such compounds follow IUPAC rules, prioritizing substituent size and position .

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-ethyl-4-methylpent-1-yn-3-amine |

InChI |

InChI=1S/C8H15N/c1-5-8(7(3)4)9-6-2/h1,7-9H,6H2,2-4H3 |

InChI Key |

HBLIHUGZBOILQR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C#C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(4-methylpent-1-yn-3-yl)amine typically involves the reaction of 4-methylpent-1-yne with ethylamine under controlled conditions. The process may require the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification steps, including distillation and crystallization, are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl(4-methylpent-1-yn-3-yl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

Ethyl(4-methylpent-1-yn-3-yl)amine has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(4-methylpent-1-yn-3-yl)amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Structural Analysis and Key Properties

While explicit data for Ethyl(4-methylpent-1-yn-3-yl)amine are absent in the provided evidence, its structural analogs offer insights:

- Alkyne moiety : The terminal triple bond (C≡C) enhances polarity and reactivity, enabling participation in click chemistry or cycloaddition reactions.

- Ethylamine backbone : The secondary amine group may confer moderate basicity (pKa ~10–11), comparable to other alkylamines.

Comparison with Similar Amine Compounds

The following table compares this compound with structurally related amines from the evidence:

Key Observations :

- Reactivity : this compound’s alkyne group distinguishes it from esters (e.g., piperidin-4-yl acetate) or aromatic amines (e.g., phenethylpiperidine derivatives), enabling unique reaction pathways.

- Steric Effects : The methyl branch in the target compound may reduce solubility in polar solvents compared to linear-chain analogs.

- Biological Activity : Piperidine-based amines (e.g., 4-Ethyl-N-phenethylpiperidin-4-amine) are often utilized in medicinal chemistry due to their conformational rigidity and bioavailability , whereas alkyne-containing amines may prioritize synthetic versatility.

Biological Activity

Ethyl(4-methylpent-1-yn-3-yl)amine is an organic compound characterized by its alkyne functional group and an amine moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic routes, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following molecular formula: CHN. The compound features a terminal alkyne (4-methylpent-1-yne) attached to an ethyl group on the nitrogen atom, which enhances its reactivity profile. The presence of both alkyne and amine functionalities suggests potential applications in various chemical reactions, particularly in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that the compound may exhibit inhibitory effects on specific signaling pathways, including the hypoxia-inducible factor 1 (HIF-1) signaling pathway, which is crucial for cellular responses to low oxygen levels .

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth in various cancer models. For instance, small molecules designed to inhibit HIF-1 have demonstrated significant anticancer activity, suggesting that this compound may possess similar properties .

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other amines and alkynes. Below is a comparison table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpent-1-yn-3-amine | Lacks the ethyl group | Different reactivity due to absence of ethyl moiety |

| 4-Methoxy-4-methylpent-1-yn-3-amines | Contains a methoxy group instead of an amine | Alters solubility and reactivity compared to ethylamine |

| 4-Methoxy-4-methylpentanoyl chloride | Contains a carbonyl group | Different application in acylation reactions |

This table illustrates how the presence of different functional groups can influence the biological activity and reactivity of similar compounds.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar alkyne structures can inhibit cell proliferation in cancer cell lines. For example, one study reported that small molecules targeting HIF pathways exhibited IC values ranging from 0.5 to 4.0 µM against various cancer cell lines . While specific data for this compound is limited, these findings suggest potential for further exploration.

Animal Models

Animal studies evaluating the anticancer properties of structurally related compounds have shown significant tumor growth inhibition. For instance, compounds designed based on similar motifs have been tested in mouse xenograft models with promising results in reducing tumor sizes . Future research should aim to evaluate this compound in such models to elucidate its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.